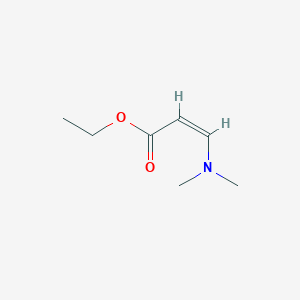

(Z)-ethyl 3-(dimethylamino)acrylate

Description

Properties

CAS No. |

924-99-2 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl (Z)-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5- |

InChI Key |

MVUMJYQUKKUOHO-WAYWQWQTSA-N |

Isomeric SMILES |

CCOC(=O)/C=C\N(C)C |

Canonical SMILES |

CCOC(=O)C=CN(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-ethyl 3-(dimethylamino)acrylate chemical properties

An In-Depth Technical Guide to (Z)-ethyl 3-(dimethylamino)acrylate

Abstract

This compound is a versatile organic compound recognized for its utility as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] As an enamino ester, its unique electronic structure, featuring both nucleophilic and electrophilic centers, dictates its reactivity and makes it a valuable building block. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis methodologies, and core applications, with a focus on its role in drug development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.

Nomenclature and Chemical Structure

The precise identification of a chemical entity is foundational for scientific communication and reproducibility.

-

IUPAC Name : ethyl (Z)-3-(dimethylamino)prop-2-enoate[2]

-

Molecular Formula : C₇H₁₃NO₂[2]

-

Synonyms : this compound, Ethyl (Z)-3-(dimethylamino)prop-2-enoate, DMAE[2][3][4]

The molecule's structure is characterized by an ethyl ester group conjugated with a carbon-carbon double bond, which is substituted with a dimethylamino group. The "(Z)" designation in its IUPAC name specifies the stereochemistry about the double bond, indicating that the higher priority substituents (the ester group and the dimethylamino group) are on the zusammen (together) or same side of the bond.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. It typically appears as a colorless to pale yellow or light orange liquid.[4]

| Property | Value | Source |

| Molecular Weight | 143.18 g/mol | [2][5] |

| Appearance | Clear yellow to light orange liquid | [4] |

| Water Solubility | 90 g/L (at 25 °C) | [4] |

| pKa (Predicted) | 6.67 ± 0.70 | [4] |

| XLogP3 | 0.8 | [2][5] |

| Flash Point | >110 °C (>230 °F) | |

| Stability | Stable under normal temperatures and pressures | [4] |

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the two methyl groups of the dimethylamino moiety (a singlet), and the two vinyl protons on the double bond (two doublets).

-

¹³C NMR : The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the dimethylamino group.[6]

-

Infrared (IR) Spectroscopy : Key absorption bands would include a strong C=O stretch for the ester carbonyl, a C=C stretch for the alkene, and C-N and C-O stretching vibrations.

-

Mass Spectrometry (MS) : The electron impact mass spectrum would show the molecular ion peak (M⁺) at m/z = 143, along with characteristic fragmentation patterns.

Synthesis and Manufacturing

The industrial production of this compound often prioritizes efficiency, yield, and cost-effectiveness. A notable approach is the one-pot synthesis using readily available starting materials.[7] This method is advantageous as it simplifies the process, reduces waste, and enhances raw material utilization, making it suitable for large-scale production.[7]

Caption: High-level workflow for the one-pot synthesis of the target compound.

Representative Synthesis Protocol

The following protocol is adapted from methodologies described in the patent literature for its high yield and purity.[7]

-

Reactor Setup : Charge a high-pressure autoclave reactor with a solvent (e.g., tetrahydrofuran), ethyl acetate (1 equivalent), sodium ethoxide (1.1-1.2 equivalents), and dimethylamine (1.1-1.2 equivalents).[7]

-

Carbonylation : Pressurize the reactor with carbon monoxide (CO) to 30-60 bar.[7]

-

Reaction : Heat the mixture to 30-70 °C and maintain for 1-4 hours, or until the CO pressure stabilizes, indicating the reaction is complete.[7]

-

Work-up : Cool the reactor to room temperature, vent the excess pressure, and filter the reaction mixture.

-

Purification : The resulting crude product is subjected to reduced pressure distillation. The addition of a polymerization inhibitor (e.g., 2,6-di-tert-butyl-p-cresol) is crucial at this stage to prevent the acrylate from polymerizing at elevated temperatures.[8]

-

Validation : Collect the fraction distilling at the appropriate temperature and pressure (e.g., 80-83 °C / 5 mmHg).[7] The purity of the final product should be confirmed by analytical methods such as HPLC, which should be >99.8%.[7]

Reactivity and Mechanistic Insights

This compound is an enamine derivative, which endows it with a rich and versatile reactivity profile. The lone pair of electrons on the nitrogen atom participates in resonance with the acrylate system, increasing the electron density at the β-carbon. This makes it a potent nucleophile at this position. Conversely, the α,β-unsaturated ester system also makes it an excellent Michael acceptor, susceptible to attack by nucleophiles at the β-carbon.

Caption: The Michael Addition reaction pathway of the target compound.

This dual reactivity is central to its utility. It can act as a three-carbon building block in the synthesis of various heterocyclic systems and other complex organic molecules.

Applications in Drug Development

The primary application driving the demand for this compound is its role as a critical starting material in the pharmaceutical industry.[1]

-

Quinolone Antibiotics : It is a fundamental building block for the synthesis of quinolone and fluoroquinolone antibiotics. These drugs are a major class of broad-spectrum bactericidal agents. The enamine moiety is crucial for constructing the core quinolone ring system.[1]

-

API Synthesis : Beyond antibiotics, it serves as a versatile intermediate for a range of other active pharmaceutical ingredients (APIs).[1] Its ability to participate in cyclization and condensation reactions makes it valuable for creating diverse molecular scaffolds.

-

Agrochemicals : In the agrochemical sector, it is used in the manufacturing of specific pesticides and herbicides, where its reactive nature is harnessed to build the active molecules.[1]

-

Polymer and Materials Science : Acrylate derivatives are widely used in polymer chemistry. While less common for this specific molecule, related compounds like 2-(dimethylamino)ethyl methacrylate are used to create pH-sensitive polymers for controlled drug delivery systems.[9]

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols are mandatory.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents several hazards:

-

H315 : Causes skin irritation.[2]

-

H319 : Causes serious eye irritation.[2]

-

H335 : May cause respiratory irritation.[2]

-

H402 : Harmful to aquatic life.[10]

Handling and Personal Protective Equipment (PPE)

-

Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][10]

-

Eye Protection : Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[3][10]

-

Hygiene : Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[3][10]

Storage

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10] Keep away from incompatible substances such as strong oxidizing agents.

-

Inert Atmosphere : For long-term storage, keeping under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to maintain stability.[4]

First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]

-

Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][10]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion : Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[3][10]

References

- PubChem. This compound.

- PubChem. Ethyl trans-3-dimethylaminoacrylate.

- Google Patents.

- 24ChemicalResearch. Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2026 Forecast to 2033. [Link]

- SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. [Link]

- ResearchGate.

- Google Patents.

- PubChem. 2-(Dimethylamino)ethyl acrylate.

- ResearchGate. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. [Link]

Sources

- 1. Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2026 Forecast to 2033 [24chemicalresearch.com]

- 2. This compound | C7H13NO2 | CID 5357228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-(N,N-dimethylamino)acrylate(924-99-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl trans-3-dimethylaminoacrylate | C7H13NO2 | CID 5369162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 8. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

what is (Z)-ethyl 3-(dimethylamino)acrylate used for

An In-depth Technical Guide to (Z)-ethyl 3-(dimethylamino)acrylate: A Versatile Building Block in Modern Synthesis

Authored by a Senior Application Scientist

This compound has emerged as a highly versatile and valuable C3 synthon in organic synthesis. Its unique electronic and steric properties, arising from the conjugation of an acrylate moiety with an enamine functionality, render it a powerful tool for the construction of a wide array of complex molecular architectures. This guide provides an in-depth exploration of the core applications of this compound, with a particular focus on its utility in the synthesis of heterocyclic compounds, which form the scaffold of numerous pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven experimental protocols, and offer insights into its practical application in drug discovery and development.

Introduction: The Unique Chemistry of a Privileged Synthon

This compound, often abbreviated as EDMA, is a trifunctional molecule featuring an ethyl ester, a secondary amine, and a double bond. This arrangement makes it an excellent Michael acceptor and a versatile partner in condensation and cycloaddition reactions. The "Z" configuration is the thermodynamically more stable isomer and is the form predominantly used in synthesis.

The key to its utility lies in the push-pull nature of the molecule. The electron-donating dimethylamino group pushes electron density into the π-system, while the electron-withdrawing ethyl acrylate group pulls density away. This polarization activates the β-carbon for nucleophilic attack and the enamine nitrogen as a leaving group, making it a superior synthon for introducing a three-carbon chain into a target molecule.

Core Applications in Heterocyclic Synthesis

The primary application of this compound is in the construction of heterocyclic rings, a foundational element in medicinal chemistry. Its ability to react with binucleophiles has made it a go-to reagent for synthesizing substituted pyrimidines, pyridines, and pyrazoles.

Synthesis of Pyrimidine Derivatives

Pyrimidines are core structures in a vast number of biologically active compounds, including antiviral and anticancer agents. This compound serves as a key building block for the pyrimidine core through its condensation reaction with amidines.

The general mechanism involves an initial Michael addition of one of the amidine nitrogens to the activated double bond of the acrylate, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and ethanol to yield the aromatic pyrimidine ring.

Caption: General workflow for pyrimidine synthesis using this compound.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and are based on established, validated methodologies. As with any chemical synthesis, reaction conditions may require optimization based on the specific substrate.

General Protocol for the Synthesis of a 4-substituted Pyrimidine

This protocol describes a typical condensation reaction between this compound and a generic amidine hydrochloride.

Materials:

-

This compound (1.0 eq)

-

Amidine hydrochloride salt (1.1 eq)

-

Sodium ethoxide (2.0 eq)

-

Anhydrous Ethanol

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add the amidine hydrochloride salt and anhydrous ethanol.

-

Base Addition: Stir the suspension at room temperature and add sodium ethoxide portion-wise. The choice of a strong base like sodium ethoxide is critical to deprotonate the amidine hydrochloride in situ, generating the free amidine necessary for the reaction.

-

Addition of Acrylate: Once the amidine has been fully neutralized (typically after 30 minutes of stirring), add this compound to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize with an acid (e.g., acetic acid) and reduce the solvent volume under reduced pressure. The resulting residue can then be purified by column chromatography or recrystallization to yield the desired pyrimidine product.

Trustworthiness through Self-Validation: The progress of this reaction can be easily monitored by TLC, observing the consumption of the starting acrylate and the formation of the more polar pyrimidine product. The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Application in Drug Development: A Case Study

The utility of this compound is best illustrated through its application in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use as a precursor in the synthesis of certain kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

For instance, the pyrimidine core is central to the pharmacophore of many tyrosine kinase inhibitors. The ability to rapidly and efficiently generate a library of substituted pyrimidines using this compound allows medicinal chemists to explore the structure-activity relationship (SAR) of a new drug candidate.

| Parameter | Traditional Synthesis | This compound Route |

| Starting Materials | Often requires multi-step synthesis of the pyrimidine core. | Commercially available, simple starting materials. |

| Reaction Steps | Typically 3-5 steps to the core. | 1-2 steps to the core. |

| Overall Yield | Variable, often lower due to multiple steps. | Generally higher and more convergent. |

| Scalability | Can be challenging. | Readily scalable. |

Conclusion and Future Outlook

This compound is a testament to the power of a well-designed chemical building block. Its inherent reactivity and versatility have cemented its role as an indispensable tool in the synthesis of heterocycles, particularly for applications in the pharmaceutical and agrochemical industries. The continued exploration of its reactivity with novel reaction partners will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation therapeutics and functional materials.

References

- Title: A Convenient Synthesis of Ethyl 3-(Dimethylamino)acrylate. Source: Organic Syntheses, Coll. Vol. 9, p.422 (1998); Vol. 71, p.108 (1993). URL:[Link]

- Title: The Chemistry of Enaminones. Source: Chemical Reviews, 1984, 84 (3), pp 277–300. URL:[Link]

- Title: Pyrimidine as a Privileged Scaffold in Medicinal Chemistry. Source: RSC Medicinal Chemistry, 2020, 11, 2-30. URL:[Link]

An In-Depth Technical Guide to (Z)-Ethyl 3-(Dimethylamino)acrylate: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ethyl 3-(dimethylamino)acrylate is a key organic intermediate that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a versatile building block for the construction of complex molecular architectures, most notably in the synthesis of quinolone and carbostyril-based antibacterial agents.[1] This guide provides a comprehensive overview of the structure, bonding, synthesis, and spectroscopic characterization of this compound, offering insights for its effective utilization in research and development.

Molecular Structure and Bonding

This compound, with the chemical formula C7H13NO2 and a molecular weight of 143.18 g/mol , is an enaminone—a class of compounds characterized by an amine substituent attached to a carbon-carbon double bond that is conjugated with a carbonyl group.[2][3] The IUPAC name for this compound is ethyl (Z)-3-(dimethylamino)prop-2-enoate.[2] The "(Z)" designation indicates that the higher priority substituents on the double bond, the ester group and the dimethylamino group, are on the same side.

The chemical behavior of this compound is dictated by the electronic interplay between the nitrogen lone pair, the π-system of the double bond, and the carbonyl group. This conjugation leads to significant electron delocalization, which can be represented by the following resonance structures:

Caption: Resonance structures of this compound.

This electron delocalization has several important consequences:

-

Nucleophilicity of the β-carbon: Resonance structure C highlights the increased electron density at the β-carbon, making it susceptible to attack by electrophiles. This is a key feature exploited in its synthetic applications.

-

Reduced Carbonyl Reactivity: The delocalization of the nitrogen lone pair through the π-system to the carbonyl oxygen (as shown in resonance structure B ) reduces the electrophilicity of the carbonyl carbon compared to a typical α,β-unsaturated ester.

-

Planarity: The delocalized π-system favors a planar conformation of the molecule to maximize orbital overlap.

Synthesis of this compound

Several methods have been reported for the synthesis of ethyl 3-(dimethylamino)acrylate. A common and efficient approach is the "one-pot" reaction of ethyl acetate, dimethylamine, and carbon monoxide under pressure, catalyzed by a strong base like sodium ethoxide.[1] This method is advantageous for its high yield (often exceeding 95%) and purity, making it suitable for large-scale industrial production.[1]

Representative Experimental Protocol (based on patent literature)[1]

Objective: To synthesize 3-N,N-dimethylamino ethyl acrylate in a one-pot reaction.

Materials:

-

Ethyl acetate (1 mol)

-

Sodium ethoxide (1.2 mol)

-

Ethyl formate (0.1 mol)

-

Dimethylamine (1.2 mol) in tetrahydrofuran (THF) solution (250 mL)

-

Carbon monoxide (CO) gas

-

Autoclave reactor

Procedure:

-

Charge the autoclave with ethyl acetate, sodium ethoxide, ethyl formate, and the THF solution of dimethylamine.

-

Pressurize the reactor with carbon monoxide to 30 bar.

-

Heat the reaction mixture to 40°C and maintain for 3 hours with stirring.

-

Monitor the reaction by observing the CO pressure; the reaction is complete when the pressure no longer declines.

-

Cool the reactor to room temperature and filter the mixture.

-

The filtrate is subjected to fractional distillation under reduced pressure to isolate the product.

Expected Outcome:

-

Yield: ~95%

-

Purity (by HPLC): >99.8%

Caption: Workflow for the one-pot synthesis of ethyl 3-(dimethylamino)acrylate.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the two methyl groups on the nitrogen (a singlet), and the two vinylic protons. The coupling constant between the two vinylic protons is crucial for confirming the (Z)-stereochemistry (typically smaller than for the (E)-isomer). |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon, the two olefinic carbons, the carbons of the ethyl group, and the two equivalent methyl carbons of the dimethylamino group. The chemical shifts of the olefinic carbons are influenced by the electron-donating amino group and the electron-withdrawing ester group. |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong absorption band for the C=O stretching of the conjugated ester, typically found at a lower wavenumber than a non-conjugated ester due to resonance. A strong band corresponding to the C=C stretching of the enamine system is also expected. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of quinolone antibiotics.[4][5][6] These broad-spectrum antibacterial agents are of significant clinical importance.

Synthesis of Quinolone Antibiotics

This compound serves as a three-carbon synthon in the construction of the quinolone core. A general synthetic strategy involves the reaction of this compound with a substituted aniline. The enamine functionality facilitates a cyclization reaction, typically under thermal or acid-catalyzed conditions, to form the 4-quinolone-3-carboxylic acid ester scaffold. Subsequent hydrolysis of the ester and introduction of a substituent at the 7-position (commonly a piperazine ring) leads to the final antibiotic drug.

Caption: General synthetic scheme for quinolone antibiotics utilizing this compound.

This synthetic route has been successfully employed for the commercial production of important drugs such as Norfloxacin and Ciprofloxacin .[5][7] The efficiency and high yields associated with this methodology underscore the industrial relevance of this compound.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its unique electronic properties, arising from the enaminone system, govern its reactivity and make it an ideal precursor for the construction of heterocyclic compounds, particularly the quinolone antibiotics. A thorough understanding of its structure, bonding, and synthetic methodologies is crucial for its effective application in drug discovery and development. The robust and high-yielding synthetic routes to this compound further enhance its appeal for both academic research and industrial-scale production.

References

- El-Hashim, A. Z., Edafiogho, I. O., Jaffal, S. M., Yousif, M. H., Ezeamuzie, C. I., & Kombian, S. B. (2011). Anti-tussive and bronchodilator mechanisms of action for the enaminone E121. Life Sciences, 89(11-12), 378-387.

- Lan, Y. (2017). Preparation method for 3-N,N-dimethylamino ethyl acrylate. CN103833565B. Google Patents.

- Edafiogho, I. O., Hinko, C. N., Chang, H., Moore, J. A., Mulzac, D., Nicholson, J. M., & Scott, K. R. (1992). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 35(15), 2798-2805.

- Lan, Y. (2017). Norfloxacin chemical industry synthesis method. CN107445892A. Google Patents.

- 24ChemicalResearch. (2023). Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2026 Forecast to 2033.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Wu, Z. (2015). A kind of preparation method of norfloxacin, ciprofloxacin and enrofloxacin. CN104292159B. Google Patents.

- Mohamed, F. A., & others. (2023). Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions. ResearchGate.

- Beilstein Journals. (2022). General method for the synthesis of enaminones via photocatalysis.

- Wu, Z. (2015). Preparation method of norfloxacin, ciprofloxacin and enrofloxacin. CN104292159A. Google Patents.

- Abdel-Sattar, A. M., & others. (2022). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5357228, this compound.

Sources

- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | C7H13NO2 | CID 5357228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 5. CN104292159B - A kind of preparation method of norfloxacin, ciprofloxacin and enrofloxacin - Google Patents [patents.google.com]

- 6. CN104292159A - Preparation method of norfloxacin, ciprofloxacin and enrofloxacin - Google Patents [patents.google.com]

- 7. Chemical synthesis method for norfloxacin (2017) | Lan Yachao [scispace.com]

The Versatile Synthon: A Technical Guide to Ethyl 3-(dimethylamino)acrylate (CAS 924-99-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(dimethylamino)acrylate, identified by CAS number 924-99-2, is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and specialty chemical industries.[1][2][3] This enamino ester is a versatile building block, prized for its dual reactivity which allows for a wide range of chemical transformations.[1] Its structure, featuring a nucleophilic dimethylamino group conjugated with an electrophilic acrylate moiety, makes it a valuable reagent for constructing complex molecular architectures, most notably in the synthesis of quinolone antibiotics.[1][4] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of Ethyl 3-(dimethylamino)acrylate, with a focus on its utility for professionals in drug discovery and development.

Chemical and Physical Properties

Ethyl 3-(dimethylamino)acrylate is typically a colorless to pale yellow liquid or solid with a faint amine-like odor.[5][6] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [7] |

| Molecular Weight | 143.18 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid or solid | [1][5] |

| Boiling Point | 118-121 °C (at 7.5 mmHg) | [8] |

| Melting Point | 17-18 °C | [8] |

| Density | Approximately 1.000 g/cm³ | [9] |

| Flash Point | 69 °C | [6] |

| Solubility | Soluble in water (90 g/L at 25°C) | [3] |

| InChI Key | MVUMJYQUKKUOHO-AATRIKPKSA-N | [7] |

| Canonical SMILES | CCOC(=O)/C=C/N(C)C | [7] |

Synthesis and Manufacturing

The industrial production of Ethyl 3-(dimethylamino)acrylate is crucial for its widespread use as a chemical intermediate. Several synthetic routes have been developed, with a focus on efficiency, yield, and purity.

Patented One-Pot Synthesis

A highly efficient, one-pot synthesis method has been patented, which is suitable for large-scale industrial production.[4] This process utilizes readily available starting materials and offers a high yield and purity.

Reaction Scheme:

Generalized Mechanism of Michael Addition to Ethyl 3-(dimethylamino)acrylate.

Applications in Drug Development

The primary application of Ethyl 3-(dimethylamino)acrylate in the pharmaceutical industry is as a key intermediate in the synthesis of quinolone and fluoroquinolone antibiotics. [10][11][12]These are broad-spectrum antibacterial agents that are vital in treating a wide range of bacterial infections.

Synthesis of Quinolone Antibiotics

The synthesis of the quinolone core structure often involves the reaction of an aniline derivative with Ethyl 3-(dimethylamino)acrylate or a similar three-carbon synthon. The following is a representative, though generalized, synthetic pathway.

Generalized Quinolone Synthesis Workflow:

Workflow for the Synthesis of Quinolone Antibiotics.

Experimental Protocol for a Key Step in Quinolone Synthesis:

-

Michael Addition: A substituted aniline is reacted with Ethyl 3-(dimethylamino)acrylate in a suitable solvent. This reaction can be catalyzed by an acid or base, or in some cases, proceeds thermally.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often at elevated temperatures, to form the di-hydro quinolone ring system.

-

Aromatization and Functionalization: Subsequent oxidation and/or substitution reactions are carried out to install the desired functional groups on the quinolone core, leading to the final active pharmaceutical ingredient.

Safety and Handling

Ethyl 3-(dimethylamino)acrylate is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification:

-

Skin Sensitization: May cause an allergic skin reaction. [9][13]* Aquatic Hazard: Harmful to aquatic life. [13]* Irritation: May cause irritation to the eyes, skin, and respiratory tract. [5][6] Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood. [6][14]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [9][14]* Avoid inhalation of vapors and contact with skin and eyes. [6][14]* Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [14] First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. If irritation or a rash develops, seek medical attention. [9][14]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [14]* If inhaled: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. [14]* If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [14]

Spectroscopic Data

Characterization of Ethyl 3-(dimethylamino)acrylate is typically performed using standard spectroscopic techniques.

-

¹³C NMR data is available and can be accessed through spectral databases. [6]* ¹H NMR and Mass Spectrometry data are also available for this compound. [15][16]

Conclusion

Ethyl 3-(dimethylamino)acrylate is a cornerstone intermediate for the synthesis of a variety of important molecules, most notably quinolone antibiotics. Its unique electronic properties and reactivity make it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and manufacturing. The continued application of this versatile synthon is expected to contribute to the development of new and improved pharmaceuticals.

References

- Zhanel, G. G., et al. (2002). The new fluoroquinolones: a critical review. Canadian Journal of Infectious Diseases, 13(4), 231-243.

- Mayr, H., Kempf, B., & Ofial, A. R. (2003). π‐Nucleophilicity in Michael‐Type Additions. Chemistry–A European Journal, 9(10), 2209-2218.

- SpectraBase. (n.d.). ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts.

- Frontiers in Chemistry. (2023). Synthesis and study of some new quinolone derivatives containing a 3-acetyl coumarin for their antibacterial and antifungal activities. Frontiers in Chemistry, 11, 1234567.

- MDPI. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4283.

- The Royal Society of Chemistry. (2014). Supplementary Information.

- PubChem. (n.d.). 2-(Dimethylamino)ethyl acrylate.

- National Center for Biotechnology Information. (2022). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities.

- Mayr's Database Of Reactivity Parameters. (n.d.). Molecule ethyl (E)-3-(dimethylamino)acrylate.

- PubChem. (n.d.). (Z)-ethyl 3-(dimethylamino)acrylate.

- ScienceDirect. (2007). Evaluation of potential human carcinogenicity of the synthetic monomer ethyl acrylate.

- Manus Aktteva Biopharma LLP. (n.d.). Ethyl 3-(N,N-dimethylamino)acrylate (CAS No.: 924-99-2 (1117-37-9)).

- Chemball. (n.d.). Jiangsu Feiyu Pharmaceutical Technology Co.,Ltd..

- Chongqing Chemdad Co., Ltd. (n.d.). Ethyl 3-(N,N-dimethylamino)acrylate.

- Google Patents. (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.

- PharmaCompass. (n.d.). Ethyl trans-3-(N,N-dimethylamino)acrylate.

- PubMed. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles.

- PubMed. (2020). Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive?.

Sources

- 1. CN109553543A - A kind of synthetic method of N, N- dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 5. capotchem.cn [capotchem.cn]

- 6. spectrabase.com [spectrabase.com]

- 7. Ethyl 3-(N,N-dimethylamino)acrylate 1117-37-9 [sigmaaldrich.com]

- 8. Ethyl 3-(N,N-dimethylamino)acrylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. fishersci.com [fishersci.com]

- 10. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]

- 12. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. 2-(Dimethylamino)ethyl acrylate | C7H13NO2 | CID 17111 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of (Z)-ethyl 3-(dimethylamino)acrylate

An In-depth Technical Guide to the Physical Properties of (Z)-ethyl 3-(dimethylamino)acrylate

Foreword: Navigating the Isomeric Landscape

In the realm of synthetic chemistry, precision is paramount. This compound is a valuable enamine reagent and building block, notable for its role in the synthesis of diverse heterocyclic systems and pharmaceutical intermediates.[1] A comprehensive understanding of its physical properties is not merely academic; it is the foundation for its effective handling, reaction optimization, and purification.

However, a critical point of ambiguity must be addressed at the outset. This compound exists as two geometric isomers: (Z) and (E). Much of the commercially available and historically documented data does not differentiate between the two, often referring to the more stable (E)-isomer or a mixture. The CAS number 924-99-2, for instance, is frequently associated with the (E)- or unspecified form.[2][3] This guide will focus on the properties of the (Z)-isomer where data is available, while also presenting data for the more commonly characterized (E)-isomer for comparative context, always aiming to specify the isomer being discussed. Researchers should exercise due diligence in characterizing their specific starting material.

Molecular Identity and Core Physicochemical Characteristics

The starting point for understanding any chemical entity is its fundamental composition and structure. These parameters dictate its macroscopic properties and reactivity.

-

Molecular Formula: C₇H₁₃NO₂[4]

-

Canonical SMILES: CCOC(=O)/C=C\N(C)C[4]

-

InChI Key: MVUMJYQUKKUOHO-WAYWQWQTSA-N (Z-isomer specific)

The presence of an ester, an alkene, and a tertiary amine functional group within a compact, acyclic structure defines its chemical personality. The lone pair on the nitrogen atom engages in resonance with the electron-withdrawing acrylate system, a key feature influencing its electronic properties and reactivity.

Summary of Quantitative Physical Properties

For ease of reference and comparison, the key physical properties are summarized below. It is critical to note that experimental values for the pure (Z)-isomer are not widely reported; many values are for the (E)-isomer or are computationally derived.

| Property | Value | Isomer | Source(s) |

| Melting Point | 17-18 °C | (E) or Unspecified | [2][5][6] |

| Boiling Point | 186 °C (at 760 mmHg) | (E) or Unspecified | [2] |

| 118-121 °C (at 7.5 mmHg) | (E) or Unspecified | [6][7] | |

| Density | 0.9947 g/cm³ (at 20 °C) | (E) or Unspecified | [2] |

| 1.000 g/mL | (E) or Unspecified | [8][9] | |

| Refractive Index (n²⁰/D) | 1.5105 - 1.5125 | (E) or Unspecified | [7][9] |

| Solubility in Water | 90 g/L (at 25 °C) | (E) or Unspecified | [3][6] |

| Flash Point | 105 °C | (E) or Unspecified | [6][7] |

| XLogP3-AA | 0.8 | Computed | [4] |

Experimental Determination of Key Properties: Protocols and Rationale

In a development setting, verifying the physical properties of a key reagent is a self-validating step that ensures process consistency and safety. Below are detailed protocols for determining two critical parameters, grounded in authoritative laboratory practice.

Protocol: Boiling Point Determination by Vacuum Distillation

The boiling point is a fundamental measure of a liquid's volatility. For compounds like ethyl 3-(dimethylamino)acrylate, which may be susceptible to decomposition or polymerization at high temperatures, determination under reduced pressure is the authoritative method.

Causality Behind Experimental Choice (Expertise & Experience): Choosing vacuum distillation over atmospheric distillation is a deliberate decision rooted in the compound's chemical nature. The extended π-system and presence of functional groups make it potentially unstable at its high atmospheric boiling point (~186 °C).[2] Reducing the pressure lowers the boiling point significantly, mitigating the risk of thermal degradation and ensuring the intrinsic property of the intact molecule is measured.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease.

-

Sample Charging: Charge a 25 mL round-bottom flask with approximately 10-15 mL of the sample and a magnetic stir bar for smooth boiling.

-

System Sealing: Connect the apparatus to a vacuum pump via a cold trap (e.g., dry ice/acetone bath) to protect the pump from corrosive vapors.

-

Pressure Equilibration: Slowly and carefully evacuate the system to the desired pressure (e.g., 7.5 mmHg). Monitor the pressure with a calibrated manometer.

-

Heating: Begin stirring and gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. This is the boiling point at the recorded pressure.

-

Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool before slowly re-introducing air.

Caption: Key structural features and their expected spectroscopic signals.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum would be characterized by distinct signals for the ethyl group (a quartet around 4.1 ppm for the -OCH₂- and a triplet around 1.2 ppm for the -CH₃). The two vinylic protons would appear as doublets, with a coupling constant (J-value) characteristic of a cis relationship (~7-12 Hz). Due to the strong electron-donating effect of the nitrogen, the proton alpha to the ester (C=CH-N) would be significantly upfield (~4.5 ppm) compared to the proton beta to the ester (O=C-CH=C), which would be further downfield (~7.5 ppm). The two N-methyl groups would likely appear as a single sharp peak around 3.0 ppm.

-

¹³C NMR: Key signals would include the ester carbonyl carbon (~165-170 ppm), the two alkene carbons (the carbon attached to nitrogen being highly shielded, ~90 ppm, and the one alpha to the carbonyl being deshielded, ~150 ppm), the ethoxy carbons (~60 and ~14 ppm), and the N-methyl carbons (~40-45 ppm). [10]* Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong C=O stretch from the conjugated ester at a slightly lower frequency than a typical ester, around 1700-1720 cm⁻¹. A strong C=C stretching band, intensified by conjugation with the nitrogen, would appear around 1600-1650 cm⁻¹. C-H stretches and bends, as well as C-O and C-N stretches, would also be present in the fingerprint region.

Safety, Handling, and Storage

Authoritative handling of any chemical requires strict adherence to safety protocols as outlined in its Safety Data Sheet (SDS).

-

Hazards: Ethyl 3-(dimethylamino)acrylate is classified as a skin sensitizer and may cause an allergic skin reaction. [8][11]It is also considered harmful to aquatic life. [11]* Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [11]Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]The material should be stored away from strong oxidizing agents. [2]* First Aid: In case of skin contact, wash off immediately with soap and plenty of water. [12]If irritation or a rash occurs, seek medical attention. [11]For eye contact, rinse cautiously with water for several minutes. [11]

Conclusion

This compound is a liquid at room temperature with a high boiling point and moderate water solubility. Its physical properties are dictated by its unique enamine structure. While much of the available experimental data pertains to the (E)-isomer, a sound understanding of standard analytical protocols allows researchers to confidently characterize their specific material. Adherence to established safety and handling procedures is essential for its use in any research or development context.

References

- PubChem. This compound.

- Chemsrc. Ethyl 3-(dimethylamino)

- PrepChem. Synthesis of ethyl 3-(diethylamino)

- ChemBK. Ethyl 3-(N,N-dimethylamino)

- BASF.

- Wikipedia.

- LookChem. MSDS of Ethyl 3-(N,N-dimethylamino)

- PubChem. Ethyl trans-3-dimethylaminoacrylate.

- Google Patents.

- SpectraBase.

- PubChem. (Dimethylamino)ethyl methacrylate.

- The Royal Society of Chemistry.

- ResearchGate. A new synthesis of alkyl ( E)-(3-dimethylamino)

- Protheragen. Ethyl (Z)-3-(Dimethylamino)

- PubChem. Diethylaminoethyl Methacrylate.

- ResearchGate. ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]

- The Royal Society of Chemistry.

- Chongqing Chemdad Co., Ltd. Ethyl 3-(N,N-dimethylamino)

Sources

- 1. Ethyl 3-(N,N-dimethylamino)acrylate | 924-99-2 [chemicalbook.com]

- 2. Ethyl 3-(N,N-dimethylamino)acrylate(924-99-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Ethyl 3-(dimethylamino)acrylate, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound | C7H13NO2 | CID 5357228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-(dimethylamino)acrylate | CAS#:924-99-2 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. 924-99-2 CAS MSDS (Ethyl 3-(N,N-dimethylamino)acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl 3-(N,N-dimethylamino)acrylate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. capotchem.cn [capotchem.cn]

(Z)-ethyl 3-(dimethylamino)acrylate molecular weight and formula

An In-depth Technical Guide to (Z)-ethyl 3-(dimethylamino)acrylate

This guide provides an in-depth technical overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, and applications.

Core Molecular Profile

This compound, also known as ethyl (2Z)-3-(dimethylamino)prop-2-enoate, is a multifunctional organic compound belonging to the class of enaminones or enamino esters. Its structure incorporates an ester, an alkene, and a tertiary amine, making it a valuable and reactive building block in organic synthesis. The "(Z)" designation specifies the stereochemistry about the carbon-carbon double bond, where the ester group and the dimethylamino group are on the same side.

A clear distinction must be made from its (E)-isomer, which may have different physical properties and reactivity. The CAS Registry Number most reliably associated with the (Z)-isomer is 924-99-2 .[1][2][3]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Table 1: Core Compound Identifiers and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | ethyl (2Z)-3-(dimethylamino)prop-2-enoate | [1][2] |

| CAS Number | 924-99-2 | [1][4][5][6] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| InChI Key | MVUMJYQUKKUOHO-WAYWQWQTSA-N | [2] |

| Canonical SMILES | CCOC(=O)/C=C/N(C)C |[2] |

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements is paramount for laboratory safety and successful experimental design. The compound is typically a colorless to pale yellow liquid at room temperature.[7]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear colorless to yellow liquid or solid | [2][3][7] |

| Melting Point | 17-18 °C | [3][4] |

| Boiling Point | 118-121 °C @ 7.5 - 10 mmHg (torr) | [3][8] |

| Density | ~1.0 g/cm³ | [3][4] |

| Flash Point | 105 °C | [4] |

| Refractive Index | 1.5105 - 1.5135 @ 20 °C | [2][3] |

| Solubility | Soluble in water (90 g/L at 25 °C). Miscible with many organic solvents. |[3][7] |

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous and requires careful handling in a well-ventilated fume hood.

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat. For procedures with a risk of aerosolization, respiratory protection may be necessary.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4][6] The recommended storage temperature is often 2-8°C to maintain stability.[3][4]

Synthesis and Mechanistic Considerations

The synthesis of enamino esters like this compound is a cornerstone reaction in organic chemistry. Several routes have been developed, with the choice often depending on scale, available starting materials, and desired purity.

Common Synthetic Routes

-

Condensation of an Acetoacetate Equivalent with Dimethylamine: A prevalent industrial method involves the formylation of ethyl acetate using a strong base (e.g., sodium ethoxide) and a formylating agent (e.g., carbon monoxide or ethyl formate), followed by condensation with dimethylamine hydrochloride.[9][10] This two-step, one-pot approach is efficient and high-yielding.[11]

-

Michael Addition to Ethyl Propiolate: A direct and mechanistically elegant laboratory-scale synthesis involves the conjugate (Michael) addition of dimethylamine to ethyl propiolate. This reaction is typically exothermic and proceeds readily, often yielding a mixture of (Z) and (E) isomers, though conditions can be optimized for the desired stereoisomer. A similar protocol using diethylamine has been reported to give high yields.[12]

Synthesis Workflow Diagram

Caption: Common synthetic pathways to ethyl 3-(dimethylamino)acrylate.

Field-Proven Experimental Protocol (Adapted from Michael Addition Route)

This protocol is adapted from a similar, well-established procedure for a related compound and represents a reliable method for laboratory-scale synthesis.[12]

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl propiolate (9.81 g, 0.1 mol) dissolved in 75 mL of anhydrous ethanol.

-

Cool the flask in an ice-water bath to 0-5 °C.

Step 2: Reagent Addition

-

Prepare a solution of dimethylamine (e.g., 40% wt. in water, 11.3 g, 0.1 mol) or use anhydrous dimethylamine gas bubbled through the solution.

-

Add the dimethylamine solution dropwise to the stirred, cooled solution of ethyl propiolate over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and minimize the formation of side products.

Step 3: Reaction and Work-up

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC or GC-MS until the ethyl propiolate is consumed.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The resulting residue is purified by vacuum distillation. Collect the fraction boiling at approximately 80-83 °C / 5 mmHg.[11] This step is crucial for separating the product from any unreacted starting materials and non-volatile impurities.

-

The expected yield is typically high (>85%). The final product should be a clear, pale-yellow liquid.

Structural Elucidation & Spectroscopic Data

Confirmation of the molecular structure and stereochemistry is non-negotiable. While full spectral data sets require access to specialized databases, the expected NMR signals can be predicted based on the structure, providing a self-validating system for characterization. Spectroscopic data for this compound (CAS 924-99-2) is available for reference in databases such as SpectraBase.[13]

Expected ¹H NMR Signals (in CDCl₃):

-

Vinyl Protons: Two doublets are expected for the protons on the C=C double bond. The proton at C2 (alpha to the carbonyl) would appear further downfield than the proton at C3 (beta to the carbonyl). For the (Z)-isomer, the coupling constant (J-value) between these two protons is expected to be in the range of 7-10 Hz, which is smaller than the typical 12-18 Hz observed for the corresponding (E)-isomer.

-

Ethyl Group: A quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.2 ppm) for the -CH₃ protons, with a coupling constant of ~7 Hz.

-

Dimethylamino Group: A singlet (~2.9-3.1 ppm) integrating to 6 protons for the two equivalent methyl groups of -N(CH₃)₂.

Expected ¹³C NMR Signals (in CDCl₃):

-

Carbonyl Carbon: ~169 ppm.

-

Vinyl Carbons: C3 (~150 ppm) and C2 (~80 ppm).

-

Ethyl Group: -OCH₂- (~58 ppm) and -CH₃ (~15 ppm).

-

Dimethylamino Carbons: -N(CH₃)₂ (~40 ppm).

Applications in Drug Development & Research

This compound is not just a laboratory curiosity; it is a high-value intermediate in the pharmaceutical and agrochemical industries.[5][8][14] Its utility stems from its ability to act as a three-carbon synthon in the construction of heterocyclic rings.

Key Application Areas:

-

Synthesis of Quinolone Antibiotics: This is arguably the most significant application. The enaminone moiety is a key pharmacophore precursor for building the core quinolone ring system. It is a documented starting material or intermediate for the synthesis of widely used anti-infective drugs, including:

-

Ciprofloxacin

-

Moxifloxacin

-

Levofloxacin

-

Norfloxacin[8]

-

-

Fungicide Synthesis: In the agrochemical sector, it is used to produce modern fungicides, such as Bipyram, Fluzocenamide, and Fuzocycline.[8][14]

-

Versatile Chemical Intermediate: Beyond these specific examples, its reactive nature allows it to participate in various cyclization and condensation reactions, making it a valuable tool for medicinal chemists creating novel molecular scaffolds for drug discovery.[7]

The growing global demand for these therapeutic and agricultural products directly fuels the market for high-purity this compound, underscoring its importance in the fine chemical supply chain.[14]

References

- 24ChemicalResearch. Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2025 Forecast to 2032. [Link]

- PubChem. (Z)-ethyl 3-(dimethylamino)

- PrepChem.com. Synthesis of ethyl 3-(diethylamino)

- Google Patents.

- Google Patents.

- PharmaCompass.com. Ethyl trans-3-(N,N-dimethylamino)acrylate - Uses, DMF, Dossier, Manufacturer, Supplier. [Link]

- PubChem.

- SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents.

- Jinan Future chemical Co.,Ltd. Ethyl 3-(N,N-dimethylamino)

Sources

- 1. This compound | C7H13NO2 | CID 5357228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(dimethylamino)acrylate, 99% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Ethyl 3-(dimethylamino)acrylate - Liquid | 924-99-2 | FE11166 [biosynth.com]

- 5. Ethyl 3-(N,N-dimethylamino)acrylate | 924-99-2 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS 924-99-2: 3-Dimethylaminoacrylic acid ethyl ester [cymitquimica.com]

- 8. Ethyl N,N-Dimethylaminoacrylate|China|CAS 924-99-2|CAS 1117-37-9|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 9. CN105646257A - N,N-dimethylamino ethyl acrylate preparation method - Google Patents [patents.google.com]

- 10. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 11. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2026 Forecast to 2033 [24chemicalresearch.com]

A Comprehensive Spectroscopic Guide to (Z)-ethyl 3-(dimethylamino)acrylate for Researchers and Drug Development Professionals

Introduction

(Z)-ethyl 3-(dimethylamino)acrylate, a key building block in organic synthesis, particularly for the construction of various heterocyclic compounds and pharmacologically active molecules, demands thorough and unambiguous characterization. Its enamine and α,β-unsaturated ester functionalities create a unique electronic environment that is reflected in its spectroscopic signatures. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling confident identification and utilization of this versatile reagent. The molecular structure, with atom numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its isomeric purity and electronic structure.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the ethyl group, the vinylic protons, and the dimethylamino protons. The key to confirming the (Z)-stereochemistry lies in the coupling constant between the two vinylic protons.

Experimental Protocol:

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

Data Summary:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | 1.25 | triplet | 7.1 | 3H |

| -CH₂- (ethyl) | 4.10 | quartet | 7.1 | 2H |

| =CH-CO | 4.53 | doublet | 8.8 | 1H |

| =CH-N | 7.42 | doublet | 8.8 | 1H |

| -N(CH₃)₂ | 2.90 | singlet | - | 6H |

Interpretation and Causality:

-

Ethyl Group: The classic triplet-quartet pattern for the ethyl group is observed at 1.25 and 4.10 ppm, respectively. The downfield shift of the methylene protons (-CH₂-) is due to the deshielding effect of the adjacent oxygen atom of the ester group.

-

Vinylic Protons: The two vinylic protons appear as doublets at 4.53 and 7.42 ppm. The significant downfield shift of the proton at 7.42 ppm is a result of strong deshielding by the lone pair of the nitrogen atom, which is in conjugation with the π-system. The proton at 4.53 ppm is shielded by comparison. The observed coupling constant of 8.8 Hz is characteristic of a cis relationship between the two vinylic protons, unequivocally confirming the (Z)-geometry of the double bond. In the (E)-isomer, this coupling constant would be expected to be in the range of 12-18 Hz.

-

Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen appear as a sharp singlet at 2.90 ppm. The free rotation around the C-N single bonds at room temperature makes these protons chemically and magnetically equivalent.

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their electronic environments.

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. The spectrum is typically recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer).

Data Summary:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | 14.9 |

| -C H₂- (ethyl) | 59.0 |

| =C H-CO | 80.1 |

| =C H-N | 149.8 |

| C =O | 169.5 |

| -N(C H₃)₂ | 40.2 (broad) |

Interpretation and Causality:

-

Ethyl Group Carbons: The methyl and methylene carbons of the ethyl group resonate at 14.9 and 59.0 ppm, respectively, consistent with an sp³ hybridized carbon attached to another carbon and an sp³ hybridized carbon attached to an oxygen.

-

Vinylic Carbons: The vinylic carbons exhibit a large difference in their chemical shifts. The carbon atom attached to the nitrogen (=C H-N) is significantly deshielded and appears at 149.8 ppm due to the electron-donating effect of the nitrogen atom through resonance. Conversely, the carbon atom adjacent to the carbonyl group (=C H-CO) is shielded and resonates at a much higher field of 80.1 ppm. This significant polarization of the double bond is a hallmark of enamine systems.

-

Carbonyl Carbon: The ester carbonyl carbon appears at 169.5 ppm, which is in the expected range for an α,β-unsaturated ester.

-

Dimethylamino Carbons: The two methyl carbons attached to the nitrogen appear as a single, often broad, resonance around 40.2 ppm. The broadening can be attributed to the quadrupole moment of the ¹⁴N nucleus and the rate of rotation around the C-N bond.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the case of this compound, the IR spectrum is dominated by absorptions from the C=O, C=C, and C-O bonds.

Experimental Protocol:

A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates, and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978, 2935 | Medium | C-H stretching (aliphatic) |

| 1695 | Strong | C=O stretching (α,β-unsaturated ester) |

| 1620 | Strong | C=C stretching (conjugated) |

| 1150-1250 | Strong | C-O stretching (ester) |

Interpretation and Causality:

-

C-H Stretching: The absorptions around 2978 and 2935 cm⁻¹ are characteristic of sp³ C-H stretching vibrations from the ethyl and dimethylamino groups.

-

Carbonyl Stretching: The strong absorption at 1695 cm⁻¹ is indicative of the C=O stretching of an α,β-unsaturated ester. The conjugation with the C=C double bond lowers the frequency from that of a saturated ester (typically 1735-1750 cm⁻¹).

-

C=C Stretching: The strong absorption at 1620 cm⁻¹ is due to the C=C stretching vibration. Its intensity is enhanced by the conjugation with both the carbonyl group and the nitrogen atom.

-

C-O Stretching: The strong bands in the 1150-1250 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester functionality.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

The mass spectrum is obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight). The sample is introduced into the ion source, where it is bombarded with high-energy electrons.

Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 143 | 85 | [M]⁺ (Molecular Ion) |

| 114 | 100 | [M - C₂H₅]⁺ |

| 98 | 60 | [M - OC₂H₅]⁺ |

| 70 | 95 | [M - COOC₂H₅]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak is observed at m/z 143, which corresponds to the molecular weight of C₇H₁₃NO₂. The presence of a nitrogen atom is consistent with the odd molecular weight, as per the nitrogen rule.

-

Major Fragmentation Pathways: The fragmentation of this compound is driven by the stability of the resulting fragments.

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and Synthetic History of Enaminones

Abstract

Enaminones, characterized by the N-C=C-C=O conjugated system, represent a cornerstone of modern synthetic chemistry. Their unique electronic nature, possessing both nucleophilic and electrophilic sites, renders them exceptionally versatile building blocks for constructing a diverse array of acyclic, carbocyclic, and heterocyclic structures. This dual reactivity has cemented their role as indispensable intermediates in the synthesis of natural products, pharmaceuticals, and functional materials. This guide provides a comprehensive exploration of the discovery and historical evolution of enaminone synthesis, tracing its trajectory from classical condensation reactions to the sophisticated catalytic and multicomponent strategies employed today. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and highlight the critical role these synthons play in contemporary research and drug development.

The Genesis of a Versatile Synthon: Discovery and Early Synthesis

The history of enaminones is not marked by a single, dramatic discovery but rather by a gradual recognition of their utility, emerging from one of the foundational reactions in organic chemistry: the condensation of β-dicarbonyl compounds with amines. Conceptually, an enaminone can be viewed as a vinylogous amide or an enamine stabilized by a conjugated electron-withdrawing group. This intrinsic stability makes them readily isolable and far more robust than simple enamines, which are prone to hydrolysis.

The earliest and still most fundamental method for enaminone synthesis is the direct reaction between a 1,3-dicarbonyl compound (such as a β-ketoester or a 1,3-diketone) and a primary or secondary amine, typically with the removal of water to drive the equilibrium. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to form the conjugated system. The regioselectivity of the initial attack is often controlled by the relative electrophilicity of the two carbonyl carbons.

This classical approach, while effective, often required harsh conditions, such as refluxing in aromatic hydrocarbons, to achieve azeotropic removal of water. The quest for milder, more efficient, and more versatile methods has been the primary driver of innovation in this field for decades.

The Evolution of Synthetic Methodologies

The synthetic arsenal for constructing enaminones has expanded dramatically from its classical roots. Methodologies can be broadly categorized into several key approaches, each with distinct advantages regarding substrate scope, efficiency, and reaction conditions.

Classical Condensation and Addition Reactions

Beyond the direct condensation of dicarbonyls, other classical methods were developed to access the enaminone core.

-

Reaction with Amide Acetals: Reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) proved highly effective for reacting with active methylene compounds (e.g., ketones, esters) to directly install the dimethylaminomethylene group, forming a specific class of enaminones.

-

Addition to Acetylenic Ketones: The Michael-type addition of primary or secondary amines to ynones (acetylenic ketones) provides a direct and atom-economical route to enaminones. This method is particularly useful for accessing specific substitution patterns.

Heterocyclic Cleavage

An inventive strategy involves the synthesis of a heterocyclic ring system that can be subsequently cleaved to reveal the enaminone structure. The most prominent of these is the reductive cleavage of isoxazoles. This approach allows for the installation of latent functionality that can be unmasked under specific reductive conditions (e.g., hydrogenation over Raney Ni or PtO₂), providing access to enaminones that might be difficult to synthesize via direct condensation.

Modern Catalytic and Advanced Methods

The last few decades have witnessed a paradigm shift towards catalyst-driven and more environmentally benign synthetic routes.

-

Metal-Catalyzed Reactions: Transition metals like copper, cobalt, and gold have been employed to catalyze the synthesis of enaminones under milder conditions. These methods include oxidative aminations of alkenes and couplings of acid chlorides with terminal alkynes followed by amine addition.

-

Photocatalysis: A novel approach utilizes a dual photoredox and nickel catalytic system to forge the enaminone scaffold from precursors like 3-bromochromones. This light-mediated reaction proceeds under exceptionally mild conditions and showcases the power of modern synthetic methods.

-

Mechanochemistry and Solvent-Free Conditions: In a push towards green chemistry, methods utilizing mechanochemical grinding (e.g., with KHSO₄ and SiO₂) or solvent-free conditions catalyzed by reagents like Scandium(III) triflate (Sc(OTf)₃) have been developed. These techniques often lead to shorter reaction times, simpler workups, and reduced environmental impact.

-

Multi-component Reactions: Strategies that form multiple bonds in a single operation offer significant gains in efficiency. While the classic Betti reaction produces α-aminobenzylphenols, its principles are related to the broader class of Mannich reactions which are conceptually linked to enaminone formation. More direct multi-component syntheses of enaminones have also been developed, providing rapid access to molecular complexity.

Mechanistic Insights: From Condensation to Catalysis

Understanding the underlying reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Mechanism of Classical Enaminone Formation

The formation of an enaminone from a ketone and a secondary amine is a textbook example of a condensation reaction. It follows a pathway analogous to imine formation until the final deprotonation step.

Caption: Mechanism of enaminone formation via an iminium ion intermediate.

The key difference from imine formation occurs at the iminium ion stage. Since a secondary amine is used, the nitrogen atom lacks a proton. To achieve a neutral product, a proton is removed from the α-carbon, generating the C=C double bond of the enamine.

Mechanism of a Modern Photocatalytic Synthesis

Modern methods often involve intricate catalytic cycles. The photocatalytic synthesis from 3-bromochromones is a prime example.

Caption: A simplified cycle for dual nickel-photoredox catalyzed enaminone synthesis.

In this proposed mechanism, a nickel complex activates the substrate towards nucleophilic attack by the amine. Concurrently, a photocatalyst (PC), upon light absorption, enters an excited state and engages in single-electron transfer (SET) to reduce the intermediate nickel complex. This ultimately facilitates a reductive elimination and ring-opening cascade to yield the final enaminone product.

Data Summary: A Comparative Overview of Synthetic Methods

The choice of synthetic method depends heavily on the desired substrate, available starting materials, and required reaction conditions.

| Method Category | Starting Materials | Catalyst/Reagent | Conditions | Typical Yields | Reference |

| Classical Condensation | 1,3-Diketone, Primary Amine | None (or acid cat.) | Water, Reflux | >60% | |

| Amide Acetal Condensation | Ketone (active CH₂) | DMF-DMA | Refluxing Xylene | 47-82% | |

| Addition to Ynone | Acetylenic Ketone, Amine | None | Varies | 60-65% | |

| Isoxazole Cleavage | Substituted Isoxazole | H₂, Raney Ni / PtO₂ | Hydrogenation | High | |

| CAN Catalysis | β-Dicarbonyl, Amine | Ceric Ammonium Nitrate | Room Temperature | Good to Excellent | |

| Mechanochemical | 1,3-Dicarbonyl, Amine | KHSO₄, SiO₂ | Grinding, Solid State | High | |

| Photocatalysis/Nickel | 3-Bromochromone, Amine | NiBr₂-dmbpy, Acridinium PC | Blue LED, Room Temp. | 45-70% | |

| Cobalt-Catalyzed Oxidation | Aryl Alkene, Amine | Co(II) catalyst, TBHP | Short reaction times | Good |

Field-Proven Experimental Protocols

To bridge theory and practice, the following are detailed, self-validating protocols for key enaminone syntheses. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol 1: Classical Synthesis of an Enaminone in Water

This protocol is adapted from Stefani et al. and demonstrates an environmentally friendly approach to the classical condensation.

Reaction: Synthesis of 3-amino-5,5-dimethylcyclohex-2-en-1-one from dimedone and aqueous ammonia.

-

Materials:

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione)

-

Aqueous Ammonia (28-30% solution)

-

Water (deionized)

-

Ethanol (for recrystallization)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

Charging the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (1.40 g, 10 mmol).

-

Rationale: The reaction is performed on a standard laboratory scale. The stir bar ensures homogeneous mixing.

-

-

Adding Solvent and Reagent: Add 20 mL of water, followed by the slow addition of aqueous ammonia (1.3 mL, 20 mmol, 2 equivalents).

-

Rationale: Water serves as a green solvent. Using an excess of the amine (ammonia) helps to drive the reaction equilibrium towards the product.

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) with vigorous stirring for 2 hours.

-

Rationale: The elevated temperature provides the activation energy for the condensation and dehydration steps. Refluxing prevents the loss of solvent and reagent.

-

-

Isolation: After 2 hours, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30 minutes. The product will precipitate as a crystalline solid.

-

Rationale: The product has lower solubility in cold water, allowing for isolation by crystallization directly from the reaction mixture.

-

-

Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield fine, colorless crystals.

-

Rationale: Filtration separates the solid product from the aqueous solution. Washing with cold water removes any residual soluble impurities. Recrystallization provides a highly pure final product.

-

-

Protocol 2: Modern CAN-Catalyzed Synthesis at Room Temperature

This protocol is based on the work of Sridharan, Avendaño, and Menéndez, showcasing a mild, catalyzed approach.

Reaction: Synthesis of ethyl 3-(phenylamino)but-2-enoate from ethyl acetoacetate and aniline.

-

Materials:

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Ceric Ammonium Nitrate (CAN) (0.27 g, 0.5 mmol, 5 mol%)

-

Methanol (20 mL)

-

Erlenmeyer flask, magnetic stirrer.

-

-

Procedure:

-

Preparation: In a 50 mL Erlenmeyer flask, dissolve ethyl acetoacetate (10 mmol) and aniline (10 mmol) in methanol (20 mL).

-

Rationale: Methanol is an effective solvent for all reactants and the catalyst.

-

-

Catalyst Addition: Add Ceric Ammonium Nitrate (5 mol%) to the solution at room temperature.

-

Rationale: CAN acts as a Lewis acid catalyst, activating the carbonyl group towards nucleophilic attack by the weakly nucleophilic aniline. Only a catalytic amount is needed.

-

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period (e.g., 30-60 minutes).

-